molecular formula C17H13NO B8375175 1-(2-Phenylquinolin-7-yl)-ethanone

1-(2-Phenylquinolin-7-yl)-ethanone

Cat. No. B8375175
M. Wt: 247.29 g/mol
InChI Key: WXQQALSTBHDAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylquinolin-7-yl)-ethanone is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2-Phenylquinolin-7-yl)-ethanone

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

1-(2-phenylquinolin-7-yl)ethanone

InChI

InChI=1S/C17H13NO/c1-12(19)15-8-7-14-9-10-16(18-17(14)11-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

WXQQALSTBHDAAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into the CH2Cl2 (5 ml) solution of 1-(2-phenylquinolin-7-yl)-ethanol (236 mg, 0.947 mmol) was added PCC (408 mg, 2 eq.) under N2 at rt. After stirring for 18 h at rt, the reaction mixture was filtered through a silica pad and washed with EtOAc. After removing solvent, the title compound was obtained as brown oil. 1H NMR (CDCl3, 400 MHz): δ=2.78 (s, 3H), 7.48-7.58 (m, 3H), 7.87-7.89 (d, 1H, J=8.4 Hz), 7.96-7.98 (d, 1H, J=8.8 Hz), 8.09-8.12 (dd, 1H, J=1.6 & 8.4 Hz), 8.17-8.19 (m, 2H), 8.24-8.26 (d, 1H, J=8.8 Hz), 8.75 (s, 1H). MS (ES+): 248.3 [MH+]. HPLC: tR=3.6 min (MicromassZQ, polar—5 min).
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236 mg
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reactant
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408 mg
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

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